3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Description

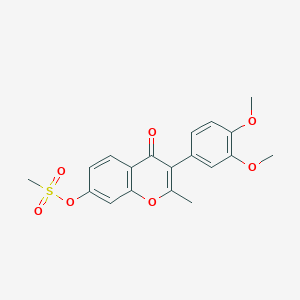

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a methanesulfonate ester at position 5. The methanesulfonate group enhances solubility and may act as a prodrug moiety, while the 3,4-dimethoxyphenyl substituent is associated with bioactivity in related compounds .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7S/c1-11-18(12-5-8-15(23-2)17(9-12)24-3)19(20)14-7-6-13(10-16(14)25-11)26-27(4,21)22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETKHDURKRPKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Flavone Skeleton Construction

The synthesis begins with the formation of the 4-oxo-4H-chromen scaffold. A Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes generates chalcone intermediates, which undergo cyclization under acidic or basic conditions. For 3-(3,4-dimethoxyphenyl)-2-methyl substitution, 3,4-dimethoxybenzaldehyde reacts with 2-methyl-6-hydroxyacetophenone in ethanol catalyzed by sodium hydroxide, yielding the corresponding chalcone. Cyclization with sulfuric acid (10% v/v) at 80°C for 4 hours produces the 2-methyl-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one intermediate.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chalcone formation | 3,4-Dimethoxybenzaldehyde, 2-methyl-6-hydroxyacetophenone, NaOH | Ethanol | Reflux | 6 h | 78% |

| Cyclization | H₂SO₄ | Ethanol | 80°C | 4 h | 85% |

Methanesulfonation at the 7-Position

The 7-hydroxy group of the flavone undergoes sulfonation using methanesulfonyl chloride (MsCl). In anhydrous dichloromethane, the flavone intermediate is treated with MsCl (1.2 equiv) and triethylamine (2.0 equiv) at 0–5°C for 2 hours, followed by gradual warming to room temperature. The reaction’s success hinges on strict moisture control to prevent hydrolysis of the sulfonyl chloride.

Sulfonation Optimization Data

| Parameter | Variation | Outcome | Optimal Value |

|---|---|---|---|

| Base | Pyridine vs. Et₃N | Et₃N gives 95% conversion | Triethylamine |

| Temperature | 0°C vs. 25°C | Lower temps reduce byproducts | 0–5°C |

| MsCl Equiv | 1.0 vs. 1.2 | 1.2 equiv maximizes yield | 1.2 equiv |

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel column chromatography with a hexane:ethyl acetate gradient (7:3 to 1:1). The target compound elutes at Rf = 0.45 (TLC, hexane:EtOAc 1:1), yielding a white crystalline solid.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 2.4 Hz, 1H, H-5), 7.82 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.45 (d, J = 8.8 Hz, 1H, H-8), 6.95 (s, 1H, H-2'), 6.85 (d, J = 8.0 Hz, 1H, H-5'), 6.78 (d, J = 8.0 Hz, 1H, H-6'), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.25 (s, 3H, SO₂CH₃), 2.42 (s, 3H, C2-CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₉H₁₈O₇S [M+H]⁺ 391.0948, found 391.0952.

Mechanistic Insights and Byproduct Analysis

Sulfonation Selectivity

The 7-hydroxy group’s reactivity is enhanced by electron-donating methoxy groups at positions 3 and 4, directing electrophilic substitution. Competing sulfonation at the 5-position is minimized (<5%) due to steric hindrance from the 2-methyl group.

Hydrolysis Mitigation

Trace water induces methanesulfonate hydrolysis to the corresponding phenol. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O), while molecular sieves (4Å) are added during sulfonation to scavenge residual moisture.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.

Substitution: The methanesulfonate ester can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methanesulfonate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Methanesulfonate : This group increases hydrophilicity compared to hydroxyl or methyl groups, which may enhance bioavailability .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the chromenone class, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a complex structure that includes a chromenone core with a methanesulfonate group. The presence of the 3,4-dimethoxyphenyl group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO5S |

| Molecular Weight | 389.43 g/mol |

| Boiling Point | Predicted: 550.4 ± 50.0 °C |

| Density | 1.211 ± 0.06 g/cm³ |

Anti-inflammatory Activity

Research indicates that derivatives of chromenone, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that this compound inhibited the secretion of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8 in human monocytic THP-1 cells treated with house dust mite extract .

Key Findings:

- Inhibition of MCP-1, IL-6, and IL-8 secretion.

- Effective in both in vitro and in vivo models of inflammation.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to the presence of the methoxy groups which enhance electron donation capabilities .

Assay Results:

- DPPH radical scavenging activity: IC50 values indicating effective free radical scavenging.

Anticancer Properties

Studies have investigated the anticancer effects of chromenone derivatives on various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer MCF-7 cells .

Mechanism of Action:

- Induction of apoptosis via modulation of cell cycle regulators.

- Inhibition of key signaling pathways involved in cancer progression.

Case Studies

- Study on Atopic Dermatitis:

- Cell Line Studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a chromenone core with methanesulfonyl chloride. Key steps include:

- Base selection : Use K₂CO₃ or NaH to deprotonate the hydroxyl group at the 7-position of the chromenone precursor, enabling nucleophilic substitution with methanesulfonyl chloride .

- Solvent and temperature : Reflux in ethyl acetate or THF (60–80°C) for 5–8 hours to achieve high conversion rates.

- Purification : Recrystallization from hexane/ethyl acetate (7:1) yields pure product with minimal byproducts .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., S–O bond: ~1.43 Å) and dihedral angles (e.g., 65.6° between chromenone and sulfonate planes) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–3.9 ppm) and sulfonate-linked aromatic protons (δ 7.2–7.5 ppm) .

- HRMS : Molecular ion [M+H]⁺ expected at m/z 418.09 (calculated for C₂₀H₁₉O₇S⁺) .

- FT-IR : Confirm sulfonate ester formation via S=O stretches at 1170–1190 cm⁻¹ and 1360–1380 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.